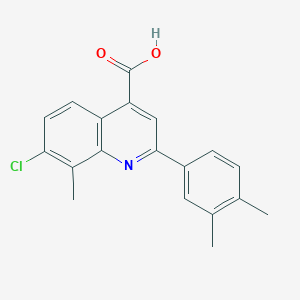

7-Chloro-2-(3,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid

Overview

Description

The compound "7-Chloro-2-(3,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and have been studied extensively for their potential as pharmaceutical agents. The specific structure of this compound suggests that it may have unique chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various starting materials. In the case of 2-substituted quinoline carboxylic acids, a study has shown that they can be synthesized by reacting acyl- or aroylpyruvic acids with amines. A plausible mechanism for the formation of these compounds was proposed based on ab initio quantum-chemical calculations . Although the exact synthesis of 7-Chloro-2-(3,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a fused ring system combining benzene and pyridine rings. Substituents on the quinoline core, such as chloro, methyl, and carboxylic acid groups, can significantly influence the chemical behavior and biological activity of these molecules. The presence of a 3,4-dimethylphenyl group in the compound suggests additional steric and electronic effects that could further modify its properties and reactivity.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the nature of the substituents and reaction conditions. The antibacterial activity of certain quinoline carboxylic acids has been attributed to their ability to interact with bacterial enzymes or DNA . The specific reactions and interactions of 7-Chloro-2-(3,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid would depend on its precise chemical structure and the presence of reactive functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the introduction of a chloro group can increase the compound's lipophilicity, potentially affecting its solubility and absorption characteristics. The presence of a carboxylic acid group is likely to contribute to the compound's acidity and could play a role in its solubility in aqueous solutions. The methyl groups may also affect the boiling and melting points of the compound. While the exact properties of 7-Chloro-2-(3,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid are not provided, related compounds have been used in spectrophotometric determinations, indicating their potential utility in analytical chemistry .

Scientific Research Applications

Synthesis and Derivative Compounds

The compound has been utilized in the synthesis of novel substituted dibenzonaphthyridines, demonstrating its utility in the formation of complex heterocyclic structures (Manoj & Prasad, 2009).

It is involved in the study of photodegradation of quinolinecarboxylic herbicides in aqueous systems, indicating its relevance in environmental chemistry and herbicide research (Pinna & Pusino, 2012).

This compound plays a role in the research of luminescent phosphine copper(I) and ruthenium(II) complexes, where it is used to study the photophysical properties of these complexes (Małecki et al., 2015), (Maroń et al., 2016).

Chemical Structure and Crystallography

- Investigations into the molecular and crystal structures of related quinoline compounds enhance our understanding of the structural characteristics of this class of compounds (Руденко et al., 2013).

Catalysis and Reduction

- The compound is relevant in the field of catalysis, particularly in the reduction of nitroarenes and azaaromatic compounds using formic acid, highlighting its potential in organic synthesis (Watanabe et al., 1984).

Antimicrobial Applications

- It has been studied for its antimicrobial activity, particularly in the synthesis of quinoline-4-carboxylic acid derivatives and their effects against various microorganisms (Bhatt & Agrawal, 2010), (Miyamoto et al., 1990).

Photophysical Studies

- Studies on its derivatives have focused on their photophysical properties, such as phosphorescent emissions, which can be crucial in the development of new materials and sensors (Al-Hiari et al., 2007).

Antioxidant and Prooxidant Effects

- Research on its structural analogs has explored antioxidative and prooxidative effects, which is significant in the context of drug development and understanding cellular processes (Liu et al., 2002).

Safety And Hazards

Future Directions

properties

IUPAC Name |

7-chloro-2-(3,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO2/c1-10-4-5-13(8-11(10)2)17-9-15(19(22)23)14-6-7-16(20)12(3)18(14)21-17/h4-9H,1-3H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJXCQMMSKMAMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901162086 | |

| Record name | 7-Chloro-2-(3,4-dimethylphenyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901162086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-2-(3,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid | |

CAS RN |

862661-16-3 | |

| Record name | 7-Chloro-2-(3,4-dimethylphenyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862661-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-2-(3,4-dimethylphenyl)-8-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901162086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1277240.png)